N-[(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamothioyl]pyridine-3-carboxamide
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Overview
Description
N-(3-CYANO-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-N’-(3-PYRIDYLCARBONYL)THIOUREA is a complex organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science. This compound, with its unique structural features, holds potential for various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-CYANO-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-N’-(3-PYRIDYLCARBONYL)THIOUREA typically involves the reaction of 3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-amine with 3-pyridylcarbonyl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile under reflux conditions. The product is then purified using techniques like recrystallization or column chromatography.
Industrial Production Methods
For industrial-scale production, the synthesis might be optimized to improve yield and reduce costs. This could involve the use of more efficient catalysts, alternative solvents, or continuous flow reactors to enhance the reaction rate and product purity.
Chemical Reactions Analysis
Types of Reactions
N-(3-CYANO-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-N’-(3-PYRIDYLCARBONYL)THIOUREA can undergo various chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfoxides or sulfones.
Reduction: The cyano group can be reduced to an amine.
Substitution: The pyridylcarbonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Conversion of the cyano group to an amine.
Substitution: Formation of substituted thioureas.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Exploration as a potential therapeutic agent due to its unique structural features.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(3-CYANO-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-N’-(3-PYRIDYLCARBONYL)THIOUREA would depend on its specific application. For instance, if used as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The molecular targets and pathways involved would vary based on the biological or chemical context.
Comparison with Similar Compounds
Similar Compounds
N-(3-CYANO-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-N’-(3-PYRIDYLCARBONYL)UREA: Similar structure but with a urea group instead of a thiourea group.
N-(3-CYANO-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-N’-(3-PYRIDYLCARBONYL)THIOCARBAMATE: Similar structure but with a thiocarbamate group.
Uniqueness
The presence of both the cyano and pyridylcarbonyl groups in N-(3-CYANO-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-N’-(3-PYRIDYLCARBONYL)THIOUREA provides unique chemical reactivity and potential for diverse applications compared to its analogs.
Properties
Molecular Formula |
C17H16N4OS2 |
---|---|
Molecular Weight |
356.5 g/mol |
IUPAC Name |
N-[(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamothioyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C17H16N4OS2/c1-10-4-5-12-13(8-18)16(24-14(12)7-10)21-17(23)20-15(22)11-3-2-6-19-9-11/h2-3,6,9-10H,4-5,7H2,1H3,(H2,20,21,22,23) |
InChI Key |
RXFQFDMFRLQRPW-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2=C(C1)SC(=C2C#N)NC(=S)NC(=O)C3=CN=CC=C3 |
Origin of Product |
United States |
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